MM 54
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Overview
Description
The compound MM 54 is a peptide sequence that contains multiple amino acids, including cysteine, arginine, proline, leucine, lysine, and histidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are then sequentially added using coupling reagents such as HBTU or DIC. The cysteine residues are often protected with groups like trityl (Trt) to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of peptides like this one often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process using protected amino acid derivatives.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered sequences.
Scientific Research Applications
This peptide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in diseases where peptide-based treatments are effective
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets. The cysteine residues can form disulfide bonds with other cysteine-containing proteins, influencing their structure and function. The arginine and lysine residues can interact with negatively charged molecules, such as DNA or RNA, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
Ac-(γ-Glu-Cys)2-Gly-NH2: A peptide with a similar cysteine-rich sequence used in metal ion detoxification.
H-Cys(Trt)-2-ClTrt resin: A resin-bound peptide used in solid-phase peptide synthesis.
Uniqueness
The unique sequence of MM 54 allows it to form specific disulfide bonds and interact with various molecular targets, making it valuable for research and therapeutic applications.
Properties
IUPAC Name |
(3S,6R,11R,14S,17S,20S)-6-[[(2S)-2-[[(2S)-6-amino-2-[[(3S,6R,11R,14S,17S,20S)-6-amino-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carbonyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3,17-bis[3-(diaminomethylideneamino)propyl]-14-(2-methylpropyl)-2,5,13,16,19-pentaoxo-8,9-dithia-1,4,12,15,18-pentazabicyclo[18.3.0]tricosane-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H121N29O15S4/c1-36(2)27-45-57(104)95-48(32-116-115-31-39(72)53(100)90-43(16-9-23-84-69(77)78)64(111)98-25-11-18-51(98)62(109)88-41(55(102)92-45)14-7-21-82-67(73)74)60(107)87-40(13-5-6-20-71)54(101)94-47(29-38-30-81-35-86-38)59(106)96-49-33-117-118-34-50(66(113)114)97-58(105)46(28-37(3)4)93-56(103)42(15-8-22-83-68(75)76)89-63(110)52-19-12-26-99(52)65(112)44(91-61(49)108)17-10-24-85-70(79)80/h30,35-37,39-52H,5-29,31-34,71-72H2,1-4H3,(H,81,86)(H,87,107)(H,88,109)(H,89,110)(H,90,100)(H,91,108)(H,92,102)(H,93,103)(H,94,101)(H,95,104)(H,96,106)(H,97,105)(H,113,114)(H4,73,74,82)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJYNYGARUVBJU-CSRTWURCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)NC4CSSCC(NC(=O)C(NC(=O)C(NC(=O)C5CCCN5C(=O)C(NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]5CCCN5C(=O)[C@@H](NC4=O)CCCN=C(N)N)CCCN=C(N)N)CC(C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H121N29O15S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1737.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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